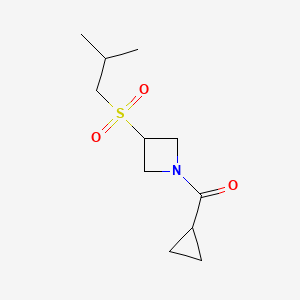
Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a chemical compound with potential applications in scientific research. This compound is a member of the azetidine family, which has been extensively studied for its biological and pharmacological properties. Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone, in particular, has shown promise as a research tool due to its unique chemical structure and potential for modulating biological processes.
Scientific Research Applications
Palladium-catalyzed Decarboxylative Cyclopropanation
A study by Shintani, Moriya, and Hayashi (2011) presented a palladium-catalyzed decarboxylative cyclopropanation method forming oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity. This technique demonstrates the compound's utility in synthesizing structurally complex molecules from simpler ones, showcasing its potential in organic synthesis and pharmaceutical applications (Shintani, Moriya, & Hayashi, 2011).
Synthesis of Ciproxifan
H. Stark's (2000) research outlines convenient procedures for synthesizing Ciproxifan, a histamine H3-receptor antagonist, demonstrating the compound's relevance in developing therapeutics targeting histamine receptors (Stark, 2000).
Antitumor and Antimicrobial Applications
Naylor et al. (1997) explored 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents. The study emphasized the compound's efficacy in targeting hypoxic tumor cells, indicating its potential in cancer treatment (Naylor et al., 1997).
Carbonic Anhydrase Inhibition
Boztaş et al. (2015) investigated cyclopropyl derivatives for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential for therapeutic applications in conditions where inhibition of this enzyme is beneficial (Boztaş et al., 2015).
Antitubercular and Antimicrobial Agents
A study by Anand et al. (2013) identified 1-[4-Benzyloxyphenyl)-but-3-enyl]-1H-azoles as potent antitubercular agents, highlighting the compound's application in combating Mycobacterium tuberculosis and other bacterial infections (Anand et al., 2013).
properties
IUPAC Name |
cyclopropyl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-8(2)7-16(14,15)10-5-12(6-10)11(13)9-3-4-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHOQWFKOLIINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2740525.png)

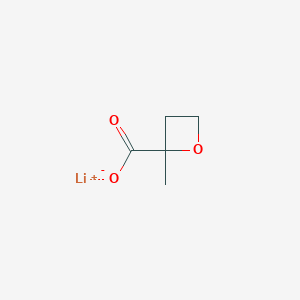

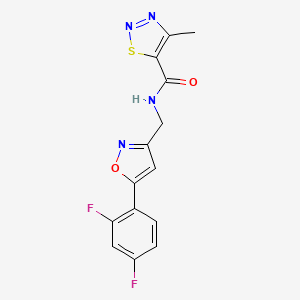
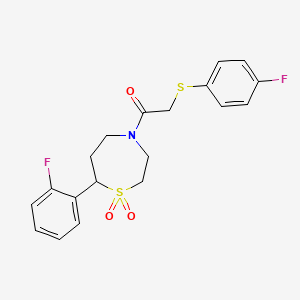
![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2740534.png)
![(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B2740538.png)
![6-Amino-5-(3-chloroanilino)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2740539.png)
![3-(2-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2740540.png)
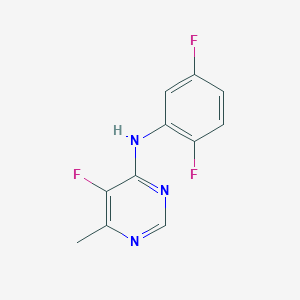
![N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2740544.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2740545.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2740546.png)